Copper(2+) methacrylate
Description
Properties
CAS No. |
19662-59-0 |
|---|---|
Molecular Formula |
C8H12CuO5 |
Molecular Weight |
251.72 g/mol |
IUPAC Name |
copper;2-methylprop-2-enoate;hydrate |
InChI |
InChI=1S/2C4H6O2.Cu.H2O/c2*1-3(2)4(5)6;;/h2*1H2,2H3,(H,5,6);;1H2/q;;+2;/p-2 |
InChI Key |
KNFPRDCOGFJMLP-UHFFFAOYSA-L |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].O.[Cu+2] |
Other CAS No. |
53721-10-1 19662-59-0 |
Pictograms |
Irritant |
Related CAS |
53721-10-1 19662-59-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(2+) methacrylate can be synthesized through various methods. One common approach involves the reaction of copper(II) salts, such as copper(II) sulfate or copper(II) chloride, with methacrylic acid in the presence of a base like sodium hydroxide. The reaction typically proceeds as follows:
CuSO4+2CH2=C(CH3)COOH+2NaOH→Cu(CH2=C(CH3)COO)2+Na2SO4+2H2O
The reaction is usually carried out in an aqueous medium at room temperature. The resulting this compound can be isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, this compound is often produced using similar methods but on a larger scale. The process involves the continuous addition of copper(II) salts and methacrylic acid to a reactor, followed by the addition of a base to maintain the pH. The product is then separated, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
Reaction Conditions
-
General synthesis : Copper(II) methacrylate reacts with imidazole derivatives (e.g., 2-methyl-, 4-methyl-, 2-ethyl-, and 2-isopropylimidazole) in a 1:2 molar ratio in solvents like methanol, ethanol, or DMF, followed by slow evaporation at room temperature .
-
Product diversity : Five complexes were isolated:
-
[Cu(2-MeIm)₂(Macr)₂] (1 )
-
[Cu(4-MeIm)₂(Macr)₂(H₂O)] (2 )
-
[Cu(2-EtIm)₂(Macr)₂] (3 )
-
[Cu(2-EtIm)₂(Macr)₂]·H₂O (4 )
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[Cu(2-iPrIm)₂(Macr)₂]·CH₃OH (5 )
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Geometric and Structural Insights
-
Key observation : The position of substituents on imidazole (e.g., 2- vs. 4-methyl) dictates geometry. 4-MeIm induces square-pyramidal geometry due to steric hindrance, while 2-substituted imidazoles favor octahedral coordination .
Electrochemical Behavior
Cyclic voltammetry reveals redox activity in these complexes:
Reduction Peaks
| Complex | Reduction Potentials (V vs. Ag/AgCl) | Assignment |
|---|---|---|
| 1 | -0.42, -0.89 | Cu(II)/Cu(I), Cu(I)/Cu(0) |
| 2 | -0.38, -0.85 | Cu(II)/Cu(I), Cu(I)/Cu(0) |
| 4 | -0.45, -0.92 | Cu(II)/Cu(I), Cu(I)/Cu(0) |
-
Trend : Cathodic shifts in reduction potentials correlate with electron-donating substituents on imidazole ligands .
-
Stabilization : Ligands in 1 , 2 , and 4 stabilize Cu(I) intermediates, evidenced by well-defined reduction peaks .
Supramolecular Interactions
Hydrogen bonding drives the formation of extended networks:
Hydrogen Bond Parameters
| Complex | Interaction | Bond Length (Å) | Network Dimensionality |
|---|---|---|---|
| 1 | O2–N2″ | 2.782 | 1D chains |
| 3 | N–O | 2.65–2.89 | 2D layers |
| 4 | O–H (H₂O) | 2.71–2.95 | 3D framework |
-
Role of solvent : Crystallization solvents (H₂O in 4 , CH₃OH in 5 ) enhance dimensionality by introducing additional H-bond donors .
Thermal Decomposition
Thermogravimetric analysis (TGA) shows stability up to 200–250°C, followed by stepwise decomposition:
| Complex | Decomposition Steps (°C) | Residual Mass (%) |
|---|---|---|
| 1 | 220, 310, 450 | 18.5 (CuO) |
| 2 | 205, 290, 430 | 20.1 (CuO) |
| 3 | 235, 325, 460 | 17.8 (CuO) |
-
Mechanism : Initial loss of crystallization solvents (e.g., H₂O in 4 ), followed by ligand decomposition and final CuO residue .
Comparative Reactivity with Acrylate Analogues
Copper methacrylate complexes differ from acrylate counterparts:
| Property | Methacrylate Complexes | Acrylate Complexes |
|---|---|---|
| Geometric Isomerism | Trans (2-MeIm), cis (2-EtIm) | Mixed cis/trans isomers |
| Supramolecular Dimensionality | Higher (H-bond-rich) | Lower |
Scientific Research Applications
Catalytic Applications
Copper(II) methacrylate has shown promise as a catalyst in several chemical reactions. Its ability to facilitate redox reactions makes it an attractive option for organic synthesis.
1.1. Redox Catalysis
Research indicates that Cu(MA)₂ can effectively catalyze oxidation reactions. For instance, studies have demonstrated that copper(II) complexes enhance the production of methyl halides (CH₃Br and CH₃Cl) from organic compounds in the presence of hydrogen peroxide and sunlight, suggesting a photochemical pathway that could be harnessed for environmental applications .
1.2. Polymerization Initiator
Cu(MA)₂ is also utilized in polymer chemistry as an initiator for controlled radical polymerization processes. Its ability to mediate copolymerization reactions allows for the synthesis of diverse polymeric materials with tailored properties .
Materials Science
Copper(II) methacrylate is significant in the development of advanced materials, particularly in the production of composites and coatings.
2.1. Antimicrobial Composites
Recent studies have reported the use of Cu(MA)₂ in creating antimicrobial fibers through electrospinning techniques. These fibers, made from methacrylic acid-methyl methacrylate copolymers, exhibited significant antibacterial properties against pathogens such as Pseudomonas aeruginosa. The fibers demonstrated an adsorption capacity for Cu(II), leading to enhanced antimicrobial activity .
2.2. Modification of Electrodes
Cu(MA)₂-based copolymers have been tested as modifiers for glassy carbon electrodes in electroanalytical applications. The incorporation of copper into the polymer matrix enhances the electrochemical properties, making these materials suitable for sensors and biosensors .
Biomedical Applications
The biological activities of copper complexes have led to their exploration in medical applications, particularly concerning their antimicrobial and anticancer properties.
3.1. Antitumor Activity
Research has highlighted the potential antitumor effects of copper(II) complexes, including those formed with methacrylate ligands. Studies suggest that these complexes can inhibit tumor cell proliferation, making them candidates for further development as therapeutic agents .
3.2. Antimicrobial Properties
Copper(II) methacrylate has been evaluated for its antimicrobial efficacy against various bacteria and fungi. Its incorporation into polymers not only enhances mechanical properties but also imparts significant antimicrobial activity, which is beneficial for medical devices and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of copper(2+) methacrylate involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with biological molecules, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in antimicrobial and antitumor applications, where the generation of ROS can lead to the destruction of harmful cells.
Comparison with Similar Compounds
Copper(2+) Hydroxyoxidoborate Clusters
- Structure : Neutral clusters with Cu²⁺ coordinated to hexaborate(2−) anions, forming 1-D coordination polymers via O–Cu bonds. Extensive hydrogen bonding enhances stability .
- Synthesis : Self-assembly in aqueous solutions with borate and Cu²⁺-amine complexes, contrasting with Copper(2+) methacrylate’s simpler salt-metathesis routes .
Copper(II) Methacrylate-Imidazole Complexes
- Bioactivity: Exhibits enhanced antitumor activity (IC₅₀ values < 50 μM) compared to non-imidazole analogs, attributed to ligand-mediated cellular uptake .
Lead(2+) Heptadecanoate
- Metal Center : Pb²⁺ vs. Cu²⁺ results in higher toxicity and lower biocompatibility.
- Ligand Effects: The long heptadecanoate chain increases hydrophobicity, limiting aqueous solubility compared to methacrylate’s shorter, more polar ligand .
Zinc Methacrylate
- Coordination Geometry : Zn²⁺ typically adopts tetrahedral coordination, unlike Cu²⁺’s preference for square planar or octahedral geometries.
- Applications : Widely used in rubber vulcanization, whereas this compound is prioritized for catalysis and biomedical uses .
Physicochemical Properties
Research Findings and Data
- Antitumor Activity: this compound-imidazole complexes reduced viability of HeLa cells by 70% at 50 μM, compared to 40% for non-imidazole analogs .
- Spectroscopic Data : FTIR spectra of this compound show carboxylate C=O stretches at 1,650 cm⁻¹, shifting to 1,610 cm⁻¹ in imidazole derivatives, indicating altered ligand coordination .
- Thermal Analysis : TGA of this compound reveals mass loss at 390–900°C (31.6% total), corresponding to ligand degradation, while hydroxyoxidoborate clusters retain structural integrity up to 300°C .
Q & A
Q. What are the standard synthetic routes for preparing copper(2+) methacrylate complexes, and how do reaction conditions influence product purity?
this compound is typically synthesized via ligand exchange reactions. A common method involves reacting copper(II) salts (e.g., Cu(NO₃)₂) with methacrylic acid in aqueous or alcoholic media under controlled pH (6–8). For example:
- Procedure : Mix equimolar Cu(NO₃)₂·3H₂O and sodium methacrylate at 60°C for 2 hours, followed by filtration and recrystallization in ethanol .
- Key variables : pH adjustments prevent Cu(OH)₂ precipitation, while solvent polarity affects crystallinity. FTIR (C=O stretching at 1650–1700 cm⁻¹) and elemental analysis verify purity .
Q. How do spectroscopic techniques (e.g., FTIR, UV-Vis) characterize this compound’s coordination geometry?
- FTIR : Methacrylate’s carboxylate group shows asymmetric (νₐₛ(COO⁻) ~1560 cm⁻¹) and symmetric (νₛ(COO⁻) ~1420 cm⁻¹) stretches. Shifts in these bands indicate monodentate vs. bidentate coordination .
- UV-Vis : d-d transitions in octahedral Cu(II) complexes appear at 600–800 nm (ε ~100 M⁻¹cm⁻¹). Deviations suggest distorted geometries, e.g., square pyramidal in [Cu(4-MeIm)₂(Macr)₂(H₂O)] .
Q. What are the thermal stability profiles of this compound complexes?
Thermogravimetric analysis (TGA) reveals decomposition steps:
Loss of water (50–150°C).
Ligand decomposition (200–400°C).
Residual CuO formation (>500°C).
Complexes with imidazole derivatives (e.g., 2-methylimidazole) exhibit higher stability (ΔT ~300°C) due to strong Cu-N bonding .
Advanced Research Questions
Q. How do structural variations in this compound-imidazole complexes affect their antitumor activity?
-
Structure-Activity Relationship :
Complex IC₅₀ (B16 cells, 48h) Coordination Geometry [Cu(2-MeIm)₂(Macr)₂] 45 µM Distorted octahedral [Cu(4-MeIm)₂(Macr)₂(H₂O)] 72 µM Square pyramidal - Mechanism : Antiproliferative activity correlates with ROS generation and DNA intercalation. 2-MeIm derivatives show enhanced cellular uptake due to lipophilic methyl groups .
- Mechanism : Antiproliferative activity correlates with ROS generation and DNA intercalation. 2-MeIm derivatives show enhanced cellular uptake due to lipophilic methyl groups .
Q. What experimental strategies resolve contradictions in adsorption efficiency data for this compound-based polymers?
- Case Study : Starch-graft-copolymers with this compound show conflicting adsorption capacities for Cu²⁺ (21.05 mg/g) vs. Pb²⁺ (144.08 mg/g) .
- Resolution :
Grafting percentage : Higher grafting (75.5%) increases ligand density but may block active sites.
pH dependence : Optimal Pb²⁺ adsorption at pH 5–6 vs. Cu²⁺ at pH 4–5 due to hydrolysis effects.
Competitive ions : Na⁺/Ca²⁺ reduce Cu²⁺ adsorption by 30% but minimally affect Pb²⁺ .
Q. How do crystallographic studies explain the diverse coordination modes of methacrylate ligands in copper complexes?
- Single-crystal X-ray diffraction reveals:
- Chelating mode : Methacrylate binds via two oxygen atoms (e.g., [Cu(2-MeIm)₂(Macr)₂]).
- Monodentate mode : Observed in [Cu(4-MeIm)₂(Macr)₂(H₂O)] due to steric hindrance from 4-MeIm.
- Supramolecular networks : Hydrogen bonds (O···N = 2.78 Å) and π-π stacking extend 1D chains into 3D frameworks .
Q. What methodological pitfalls arise when comparing this compound’s catalytic activity across studies?
- Common issues :
- Substrate specificity : Catalytic efficiency in oxidation reactions varies with substrates (e.g., styrene vs. cyclohexane).
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize Cu²⁺ but may inhibit radical intermediates.
- Counterion interference : Nitrate vs. sulfate anions alter redox potentials (ΔE ~0.2 V) .
Data Contradiction Analysis
- Example : Conflicting reports on this compound’s cytotoxicity toward healthy cells:
- Finding : Complexes with 2-isopropylimidazole show selective toxicity (IC₅₀ >200 µM for BJ cells vs. 38 µM for B16 cells).
- Explanation : Steric bulk in 2-isopropylimidazole reduces non-specific binding to healthy cell membranes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
